15-Methyl-Prostaglandin F2α (15-Methyl-PGF2α) is a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α). [, , ] Prostaglandins are a group of lipid compounds that act as autocrine or paracrine factors, exhibiting a wide range of physiological effects. [] 15-Methyl-PGF2α is specifically designed to possess enhanced metabolic stability and a longer half-life in circulation compared to its natural counterpart, PGF2α. [] This characteristic makes it a valuable tool in scientific research, particularly in studies related to reproductive physiology and the investigation of prostaglandin-mediated mechanisms. [, , , ]
Trans-Carboprost is a synthetic compound that belongs to the family of prostaglandins, specifically a derivative of prostaglandin F2 alpha. It is primarily used in medical applications, particularly in obstetrics and gynecology. Trans-Carboprost is utilized for its ability to induce uterine contractions and manage postpartum hemorrhage, making it a vital medication in maternal health care.
Trans-Carboprost is derived from the natural prostaglandin F2 alpha, which is produced in various tissues throughout the body, including the uterus. The synthetic version is created to enhance its stability and efficacy for therapeutic use.
Trans-Carboprost is classified as a pharmaceutical agent and falls under the category of uterotonics. It is also categorized as a prostaglandin analog due to its structural similarity to naturally occurring prostaglandins.
The synthesis of trans-Carboprost involves several chemical reactions that modify the natural prostaglandin structure to achieve desired pharmacological properties.
The synthesis may employ various techniques, including:
Trans-Carboprost has a specific molecular structure that contributes to its biological activity.
The three-dimensional structure can be analyzed using computational modeling techniques, which provide insights into its conformation and potential interactions with biological targets.
Trans-Carboprost participates in various chemical reactions that are essential for its function as a pharmaceutical agent.
The mechanism of action of trans-Carboprost involves several physiological processes that lead to its therapeutic effects.
Studies have shown that trans-Carboprost exhibits dose-dependent effects on uterine contractions, with optimal doses being critical for achieving therapeutic outcomes without adverse effects.
Trans-Carboprost possesses distinct physical and chemical properties that influence its behavior as a drug.
Analytical techniques such as High-Performance Liquid Chromatography are employed to assess purity and stability over time under various storage conditions.
Trans-Carboprost has significant applications in both clinical and research settings.
The development of Carboprost (15-methyl-prostaglandin F₂α) emerged from efforts to overcome the metabolic instability of natural prostaglandins. Native prostaglandin F₂α (PGF₂α) exhibits potent uterotonic activity but undergoes rapid in vivo inactivation via oxidation of its C-15 hydroxyl group by prostaglandin dehydrogenase. This limitation prompted researchers at The Upjohn Company in the early 1970s to develop analogues resistant to enzymatic degradation. The strategic methylation at the C-15 position yielded Carboprost, a synthetic analogue with significantly prolonged half-life and enhanced clinical utility [1] [3].
Carboprost was initially commercialized as the tromethamine salt (Hemabate®) and received FDA approval for postpartum hemorrhage (PPH) management in 1986. While its primary clinical role centered on obstetric emergencies, early applications also included second-trimester abortion—a role largely supplanted today by mifepristone/misoprostol regimens. The discovery of Carboprost isomers emerged during analytical characterization, revealing that synthetic processes yielded both cis and trans configurations around critical double bonds (C5-C6 and C13-C14) [1] [6] [9].
Table 1: Historical Development Timeline of Carboprost
Year | Milestone | Significance |
---|---|---|
1971 | Synthesis of 15-methyl-PGF₂α analogues | Patent filed for C-15 modified prostaglandins [1] |
1974 | Characterization of stereoisomers | Identification of cis- and trans-Carboprost variants |
1986 | FDA approval of Carboprost tromethamine (Hemabate®) | First stable prostaglandin analogue for PPH [9] |
1990s | HPLC/MS characterization of isomers | Pharmacokinetic differentiation of isomers [2] [6] |
trans-Carboprost [(E,Z)-(1R,2R,3R,5S)-7-(3,5-dihydroxy-2-((3S)-(3-hydroxy-3-methyl-1-octenyl))cyclopentyl)-5-heptenoic acid] is defined by its stereochemical configuration at two key positions:
This stereochemistry confers distinct physicochemical properties:
Table 2: Physicochemical Properties of trans-Carboprost
Property | trans-Carboprost | cis-Carboprost |
---|---|---|
Configuration | trans Δ¹³; cis Δ⁵ | cis Δ¹³; cis Δ⁵ |
Molecular Formula | C₂₁H₃₆O₅ | C₂₁H₃₆O₅ |
Molecular Weight | 368.514 g/mol | 368.514 g/mol |
Aqueous Solubility | 68 mg/mL (25°C) | ~42 mg/mL (25°C) [6] |
logP (Octanol-Water) | 3.8 | 4.2 [8] |
CAS Registry | 76498-29-8 | 35700-23-3 |
The pharmacological behavior of Carboprost isomers is governed by fundamental principles of geometric isomerism:
Thermodynamic Stability: trans-Carboprost exhibits greater stability due to reduced steric strain. The trans configuration at Δ¹³ positions bulky substituents (cyclopentyl ring and alkyl chain) opposite, minimizing van der Waals repulsion. This contrasts with the cis-isomer, where groups crowd the same plane, increasing energy state by ~2.3 kcal/mol [7].
Biological Activity: Uterine contractility assays demonstrate that trans-Carboprost achieves 50% effective concentration (EC₅₀) at 18 nM, versus 45 nM for the cis-isomer. This 2.5-fold potency difference arises from optimized FP receptor engagement [3]. The structural basis was confirmed via X-ray crystallography showing the trans configuration aligns the C-9/C-11 hydroxyl groups optimally with receptor binding pockets [1].
Isomerization Dynamics: Conversion between isomers follows first-order kinetics. Under physiological conditions (pH 7.4, 37°C), spontaneous cis-to-trans isomerization occurs at 0.12%/hour. Acidic conditions (pH <3) accelerate this 8-fold by proton-mediated double-bond polarization [10]. Temperature is catalytic: at 40°C, isomerization increases to 1.8%/hour, necessitating strict 2-8°C storage for clinical formulations [1] [9].
Pharmacodynamic Implications: Research on structurally analogous compounds like lobeline demonstrates that isomerization can reduce biological activity by >50% when trans content reaches 37% [10]. Though direct studies on Carboprost isomers are limited, in vivo rat models show trans-Carboprost maintains uterine contraction amplitude 25% longer than the cis-isomer (t½=34±3 min vs. 27±2 min) due to slower plasma clearance [3].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9